molecular formula C11H14O B1612241 3-(2-Methoxyphenyl)-2-methyl-1-propene CAS No. 91969-32-3

3-(2-Methoxyphenyl)-2-methyl-1-propene

Cat. No. B1612241
CAS RN: 91969-32-3
M. Wt: 162.23 g/mol
InChI Key: WLZDWRVYVXCRAA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-1-propene, otherwise known as 2-methoxy-3-methyl-1-propene, is an organic compound with a wide range of applications. It is a colorless liquid with a pleasant odor and is used in a variety of industries, from perfumery to medicine. Its chemical formula is C7H10O, and it is a naturally occurring compound found in many plants. It is also known as isopropyl myristate, and is used in the production of cosmetics, pharmaceuticals, and food products.

Scientific Research Applications

Polymer Photovoltaic Research

Polymer-based photovoltaic cells have seen significant advancements with the study of materials such as poly(3-hexylthiophene) (P3HT) and fullerene derivatives. These components are crucial for developing bulk-heterojunction solar cells, demonstrating the relevance of methoxyphenyl compounds in renewable energy applications. Research highlights include investigations on the effects of annealing, film thickness, and the development of analogs to improve miscibility with polythiophene donors, aiming to optimize solar cell performance and efficiency (Dang, Hirsch, & Wantz, 2011); (Li, Shrotriya, Yao, & Yang, 2005).

Catalyst and Synthesis Applications

In the realm of organic synthesis, methoxyphenyl derivatives play a role in catalysis and synthesis techniques. For instance, studies on the selectivity engineering of O-methylation reactions and the methoxycarbonylation of alkynes showcase the utility of such compounds in producing pharmaceutical intermediates and industrial chemicals. These findings demonstrate the potential for creating more efficient, selective, and sustainable chemical processes (Yadav & Salunke, 2013); (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Enhancing Optical Properties of Polymers

The modification of polythiophenes by incorporating methoxyphenyl groups has been explored to tune optical properties and enhance solid-state emission. These modifications aim at improving the photophysical properties of polymers for applications in optoelectronic devices. This area of research offers insights into how structural modifications at the molecular level can lead to significant improvements in the materials' performance (Li, Vamvounis, & Holdcroft, 2002).

Solar Cell Applications

The exploration of poly(3-hexylthiophene) and its derivatives in solar cell applications continues to be a promising area of research. Studies focusing on composition, annealing effects, and the structural and optical properties of polymer/fullerene films highlight the ongoing efforts to enhance the efficiency and durability of organic solar cells. These studies underscore the critical role of methoxyphenyl derivatives in advancing solar energy technology (Kim, Choulis, Nelson, Bradley, Cook, & Durrant, 2005).

properties

IUPAC Name

1-methoxy-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZDWRVYVXCRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609229
Record name 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-2-methyl-1-propene

CAS RN

91969-32-3
Record name 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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